3,4'-DIMETHYLBIPHENYL-4-YL 3,5-DI-TERT-BUTYLBENZOATE
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Overview
Description
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,5-ditert-butylbenzoate is an organic compound with the molecular formula C23H30O2 It is a derivative of biphenyl and benzoate, characterized by the presence of dimethyl and ditert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,5-ditert-butylbenzoate typically involves the esterification of 3,4’-dimethylbiphenyl with 3,5-ditert-butylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,5-ditert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Reduced biphenyl derivatives
Substitution: Halogenated or nitrated biphenyl derivatives
Scientific Research Applications
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,5-ditert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,5-ditert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylbiphenyl
- 3,5-Ditert-butylbenzoic acid
- 4,4’-Dimethylbiphenyl
- 4,4’-Ditert-butylbiphenyl
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,5-ditert-butylbenzoate is unique due to the combination of dimethyl and ditert-butyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C29H34O2 |
---|---|
Molecular Weight |
414.6g/mol |
IUPAC Name |
[2-methyl-4-(4-methylphenyl)phenyl] 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C29H34O2/c1-19-9-11-21(12-10-19)22-13-14-26(20(2)15-22)31-27(30)23-16-24(28(3,4)5)18-25(17-23)29(6,7)8/h9-18H,1-8H3 |
InChI Key |
VCDQHMAGJMIUPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
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